molecular formula C21H20ClN3O2 B14872856 N-(2-chlorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-chlorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14872856
M. Wt: 381.9 g/mol
InChI Key: LIKWIJHILCWAGE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a dimethylphenyl group, and a pyridazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically introduced through nucleophilic substitution reactions involving chlorobenzyl halides and the pyridazinone intermediate.

    Final Acetylation Step: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods such as chromatography, and the application of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: shares structural similarities with other pyridazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group, in particular, may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H20ClN3O2/c1-14-7-8-16(11-15(14)2)19-9-10-21(27)25(24-19)13-20(26)23-12-17-5-3-4-6-18(17)22/h3-11H,12-13H2,1-2H3,(H,23,26)

InChI Key

LIKWIJHILCWAGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl)C

Origin of Product

United States

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